

Protocol for dissolving and storing Elinogrel for research

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Compound of Interest

Compound Name: Elinogrel

Cat. No.: B1662655

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Application Notes and Protocols for Elinogrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (formerly PRT060128) is a potent, direct-acting, and reversible antagonist of the P2Y₁₂ receptor, a key player in platelet activation and aggregation.[1][2] Unlike thienopyridines such as clopidogrel, **Elinogrel** is not a prodrug and does not require metabolic activation, allowing for a rapid onset of action.[1][2] It is being investigated for its potential therapeutic applications in cardiovascular diseases. These application notes provide detailed protocols for the dissolution and storage of **Elinogrel** for research purposes, ensuring its stability and efficacy in preclinical studies.

Chemical Properties

Property	Value
Molecular Formula	C ₂₀ H ₁₅ ClFN ₅ O ₅ S ₂
Molecular Weight	523.95 g/mol [3]
Appearance	White to off-white solid
Mechanism of Action	Direct-acting, reversible P2Y ₁₂ receptor antagonist

Solubility Data

Elinogrel is a poorly water-soluble compound. The following table summarizes its solubility in various solvents.

Solvent	Concentration	Method/Notes
Dimethyl Sulfoxide (DMSO)	62.5 mg/mL (119.29 mM)	Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.
In Vivo Formulation 1	≥ 2.08 mg/mL (3.97 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In Vivo Formulation 2	≥ 2.08 mg/mL (3.97 mM)	10% DMSO, 90% Corn Oil.

Note: Information on the solubility of **Elinogrel** in other common laboratory solvents such as ethanol and aqueous buffers (e.g., PBS) is limited. Researchers should perform small-scale solubility tests before preparing large volumes of solutions.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **Elinogrel** for subsequent dilution into working solutions.

Materials:

- **Elinogrel** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

Protocol:

- Allow the **Elinogrel** powder to equilibrate to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **Elinogrel** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 190.86 μ L of DMSO per 1 mg of **Elinogrel**).
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
- Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Studies

Objective: To prepare diluted working solutions of **Elinogrel** for use in cell-based assays or other in vitro experiments.

Materials:

- **Elinogrel** stock solution (in DMSO)
- Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
- Sterile polypropylene tubes

Protocol:

- Thaw a single aliquot of the **Elinogrel** stock solution at room temperature.
- Perform a serial dilution of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration.
 - Important: To avoid precipitation, it is recommended to add the stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the working solution

should be kept low (typically $\leq 0.1\%$) to minimize solvent toxicity in cell-based assays.

- Prepare the working solutions fresh for each experiment.

Note on Stability in Working Solutions: There is limited data on the stability of **Elinogrel** in aqueous-based working solutions and cell culture media. A prepared oral solution of **elinogrel** has been noted to be storable at room temperature for use within 24 hours. However, for cell culture experiments, it is best practice to prepare fresh dilutions from the frozen stock solution for each experiment to ensure potency.

Preparation of Formulations for In Vivo Studies

Objective: To prepare a stable formulation of **Elinogrel** for administration in animal models.

Method 1: Saline-based Formulation

Materials:

- **Elinogrel**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)

Protocol:

- Prepare a stock solution of **Elinogrel** in DMSO (e.g., 20.8 mg/mL).
- For a final volume of 1 mL, add 100 μL of the **Elinogrel** DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 to the mixture and mix until uniform.
- Add 450 μL of saline to the solution and mix thoroughly to obtain a clear solution with a final **Elinogrel** concentration of 2.08 mg/mL.

- It is recommended to use this formulation on the day of preparation.

Method 2: Corn Oil-based Formulation

Materials:

- **Elinogrel**
- DMSO
- Corn oil

Protocol:

- Prepare a stock solution of **Elinogrel** in DMSO (e.g., 20.8 mg/mL).
- For a final volume of 1 mL, add 100 μ L of the **Elinogrel** DMSO stock solution to 900 μ L of corn oil.
- Mix thoroughly until a clear solution is obtained. The final concentration of **Elinogrel** will be 2.08 mg/mL.
- This formulation should be used with caution for dosing periods exceeding half a month. It is recommended to prepare it fresh.

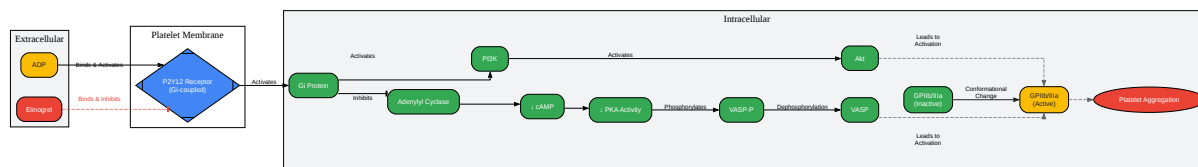
Storage and Stability

Proper storage of **Elinogrel** is crucial to maintain its chemical integrity and biological activity.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	Aliquot to avoid repeated freeze-thaw cycles.
4°C	2 years		
Stock Solution in DMSO	-80°C	6 months	
-20°C	1 month		
Aqueous Working Solutions	Room Temperature or 4°C	Prepare fresh for each experiment	Limited stability data available.

Elinogrel Signaling Pathway

Elinogrel is a direct antagonist of the P2Y₁₂ receptor, a G_i-protein coupled receptor on the surface of platelets. The binding of its endogenous ligand, adenosine diphosphate (ADP), to the P2Y₁₂ receptor initiates a signaling cascade that leads to platelet activation and aggregation. **Elinogrel** blocks this process.



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Caption: **Elinogrel** inhibits the P2Y12 signaling pathway, preventing platelet aggregation.

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References

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